
1,2,3-三-O-苄基-4,6-O-亚苄基-β-D-吡喃半乳糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is a significant compound in the biomedical sector, playing a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions. This compound possesses an extraordinary configuration, exhibiting exceptional promise in the realm of potential antiviral and antitumor therapeutics.
科学研究应用
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is extensively utilized in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and as a probe for glycosylation processes.
Medicine: Potential antiviral and antitumor agent, used in the development of therapeutic drugs.
Industry: In the production of pharmaceuticals and as an intermediate in organic synthesis.
作用机制
Target of Action
It is known that this compound plays a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions .
Mode of Action
It is known that this compound possesses an extraordinary configuration, which exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .
Biochemical Pathways
It is known that protected carbohydrate hemiacetals like this compound may be converted into glycosyl donors or used as donors directly . They may also be used as substrates for nucleophilic addition reactions .
Result of Action
It is known that this compound exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .
生化分析
Biochemical Properties
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose plays a pivotal role in biochemical reactions, particularly in the production of pharmaceuticals aimed at treating specific afflictions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for nucleophilic addition reactions, which are crucial in the synthesis of glycosyl donors . The nature of these interactions often involves the formation of glycosidic bonds, which are essential in the construction of complex carbohydrates and glycoconjugates.
Molecular Mechanism
At the molecular level, 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. For example, the compound may inhibit certain glycosidases, thereby preventing the breakdown of glycosidic bonds and altering the metabolic pathways of carbohydrates . Additionally, changes in gene expression induced by this compound can result in the upregulation or downregulation of specific proteins involved in cellular metabolism and signaling.
Metabolic Pathways
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are essential for the synthesis and breakdown of glycosidic bonds . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is typically synthesized through a series of protection and deprotection steps involving benzylation and benzylidene acetal formationThe reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose involves scaling up the laboratory synthesis methods to larger reactors, ensuring precise control over reaction conditions to maintain product purity and yield. The process is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
化学反应分析
Types of Reactions
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: PCC, CrO3 in solvents like dichloromethane (DCM).
Reduction: LiAlH4 in ether or THF.
Substitution: Benzyl chloride, sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions include benzylated derivatives, aldehydes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: Similar in structure but differs in the configuration of the sugar moiety.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another derivative of galactopyranose with acetyl groups instead of benzyl groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar acetylated compound but with a different sugar configuration.
Uniqueness
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is unique due to its specific benzylidene acetal protection, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
属性
IUPAC Name |
(4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-JYYQWNAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
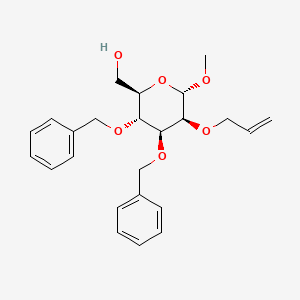
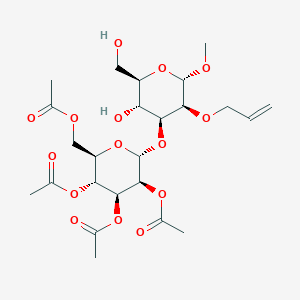
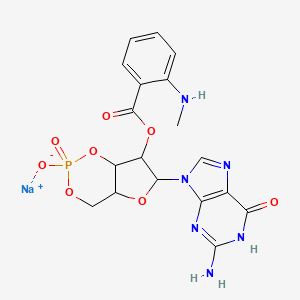
![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)
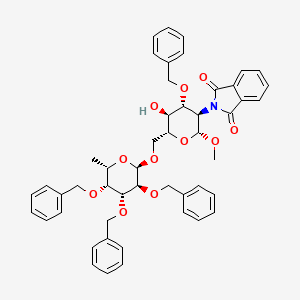
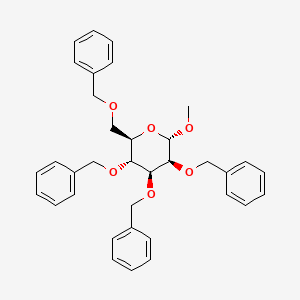
![(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride](/img/structure/B1139944.png)

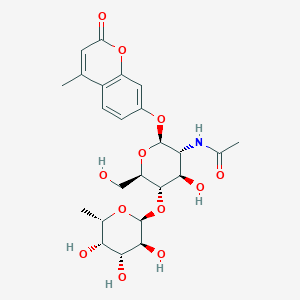
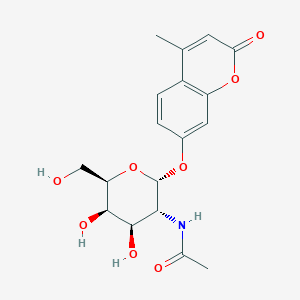

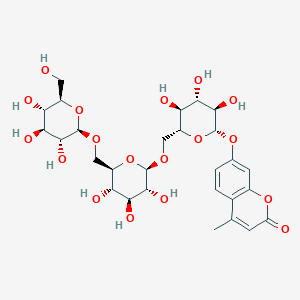
![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)
